N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide
Description
N-(1-(Thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold substituted at the 6-position with a carboxamide group. The carboxamide moiety is linked to a 1-(thiophene-2-carbonyl)indolin-6-yl group, combining heterocyclic systems (benzothiazole, indoline, thiophene) known for diverse pharmacological activities.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c25-20(14-4-6-16-19(10-14)28-12-22-16)23-15-5-3-13-7-8-24(17(13)11-15)21(26)18-2-1-9-27-18/h1-6,9-12H,7-8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIIIZVRVKTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. Common synthetic methods for indole derivatives include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones .
The final step in the synthesis of this compound involves the coupling of the indole and thiophene intermediates with benzo[d]thiazole-6-carboxamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Fischer indole synthesis and Gewald reaction, as well as the development of more efficient coupling methods for the final step .
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of gene expression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Carboxamide Derivatives
Structural Modifications and Substituent Effects
The target compound’s unique indolinyl-thiophene substituent distinguishes it from other benzothiazole carboxamides in the literature. Key structural analogs include:
Table 1: Structural and Functional Comparison of Benzothiazole Carboxamides
Key Observations :
Physicochemical Properties
- Melting Points: Analogs with rigid substituents (e.g., bromopyrazolyl in , 271–272°C) exhibit higher melting points than those with flexible chains (e.g., propylamino in ). The target compound’s indolinyl-thiophene group may confer intermediate melting behavior.
- Solubility : Sulfonamide-containing derivatives (e.g., ) show enhanced aqueous solubility due to polar groups, whereas the target compound’s thiophene and indoline moieties may favor organic solubility.
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.
Overview of the Compound
This compound features a complex structure that includes an indole moiety, a thiophene ring, and a benzothiazole group. These structural components contribute to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key methods include:
- Cyclization Reactions : Utilizing azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions.
- Functional Group Modifications : Employing various reagents for nucleophilic substitutions and oxidation processes.
Anticancer Properties
Research indicates that compounds within the benzothiazole class exhibit significant anticancer activity. In vitro studies have shown that N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. A study highlighted that derivatives with specific substitutions demonstrated cytotoxicity against human CD4(+) lymphocytes supporting HIV growth, indicating potential antiproliferative properties against drug-resistant cancers .
Antimicrobial Activity
While many compounds in this class have been evaluated for antimicrobial properties, studies have shown mixed results. For instance, derivatives were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria; however, none exhibited significant antimicrobial activity . This suggests that while the compound may have anticancer potential, its efficacy as an antimicrobial agent remains limited.
The proposed mechanism of action for N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole involves interaction with specific biological targets, potentially inhibiting key enzymes involved in tumor proliferation. The presence of functional groups such as thiophenes may enhance binding affinity to these targets.
Case Studies
- Cytotoxicity Assays : A series of benzo[d]isothiazole derivatives were tested for their cytotoxic effects on leukemia cell lines, revealing IC50 values ranging from 4 to 9 µM. This indicates a promising lead for further development in cancer therapy .
- Antiproliferative Activity : In studies evaluating antiproliferative effects against a panel of human cell lines derived from solid tumors, certain derivatives showed selective cytotoxicity without affecting normal cells significantly .
Data Table: Biological Activity Overview
| Activity Type | Study Findings | IC50 Values |
|---|---|---|
| Anticancer | Significant inhibition of leukemia cell lines | 4 - 9 µM |
| Antimicrobial | No significant activity against tested bacterial strains | N/A |
| Antiproliferative | Selective cytotoxicity against solid tumors | Varies by derivative |
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Optimize stoichiometry to avoid side products (e.g., over-acylation).
How is the compound characterized post-synthesis?
Q. Basic Analytical Workflow
- 1H/13C NMR : Confirm regiochemistry of the thiophene-indoline linkage (e.g., carbonyl resonance at ~170 ppm in 13C NMR) and benzothiazole carboxamide protons (δ 8.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and detect impurities (<2%) .
What experimental designs are optimal for evaluating its kinase inhibition activity?
Q. Advanced Biological Assessment
- Kinase Assay Protocol :
- Enzyme Selection : Prioritize kinases with structural homology to the compound’s benzothiazole-thiophene scaffold (e.g., tyrosine kinases like EGFR or Src) .
- IC50 Determination : Use a fluorescence-based ADP-Glo™ assay with ATP concentrations near Km. Test compound concentrations from 1 nM–100 µM.
- Controls : Include staurosporine (positive control) and DMSO (vehicle control).
- Data Analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism). Cross-validate with molecular docking (AutoDock Vina) to predict binding modes .
Contradiction Resolution : Discrepancies in IC50 values across studies may arise from enzyme sources (recombinant vs. native) or assay conditions (ATP concentration, pH). Standardize protocols using guidelines from the Journal of Medicinal Chemistry .
How can computational methods elucidate structure-activity relationships (SAR)?
Q. Advanced Computational Strategies
- QSAR Modeling :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., EGFR) in GROMACS for 100 ns to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .
- Contradictory Data : If SAR trends conflict with experimental IC50 values, re-evaluate descriptors or include solvation effects in docking simulations .
What strategies mitigate toxicity issues observed in preclinical studies?
Q. Advanced Toxicology Design
- In Vitro Toxicity Screening :
- Structural Modifications :
- Reduce lipophilicity (clogP >5) by introducing polar groups (e.g., -OH or -NH2) on the benzothiazole ring.
- Replace the thiophene carbonyl with a bioisostere (e.g., pyridine) to minimize reactive metabolite formation .
Data Interpretation : Toxicity discrepancies between in vitro and in vivo models may arise from metabolic differences (e.g., cytochrome P450 activation). Use humanized liver mouse models for translational relevance .
How should researchers address solubility challenges during formulation?
Q. Advanced Physicochemical Optimization
- Solubility Enhancement :
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
